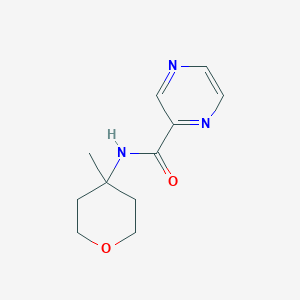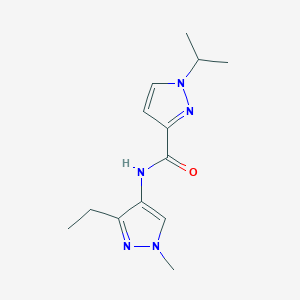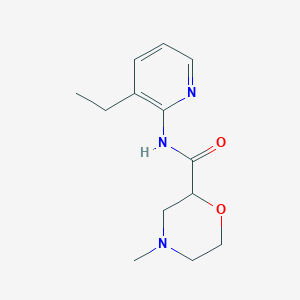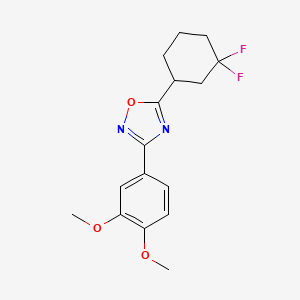
N-(4-methyloxan-4-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyloxan-4-yl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine carboxamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms, and a carboxamide group attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyloxan-4-yl)pyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of pyrazine-2-carboxylic acid with 4-methyloxan-4-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: N-(4-methyloxan-4-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of pyrazine-2-carboxamide derivatives.
Substitution: Formation of N-substituted pyrazine-2-carboxamides.
Scientific Research Applications
N-(4-methyloxan-4-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methyloxan-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context .
Comparison with Similar Compounds
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(4-methoxybenzyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
Comparison: N-(4-methyloxan-4-yl)pyrazine-2-carboxamide is unique due to the presence of the 4-methyloxan-4-yl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles .
Properties
IUPAC Name |
N-(4-methyloxan-4-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(2-6-16-7-3-11)14-10(15)9-8-12-4-5-13-9/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTIZCAEVCWUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-methylsulfonylpyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7410656.png)
![1-[2-methoxy-2-(1-methylpyrazol-4-yl)acetyl]-N-methylazetidine-3-carboxamide](/img/structure/B7410663.png)
![3,3-difluoro-N-[(1-methylsulfonylcyclopropyl)methyl]cyclohexane-1-carboxamide](/img/structure/B7410668.png)
![N-[(1-methoxycyclohexyl)methyl]-3-methyltriazole-4-carboxamide](/img/structure/B7410673.png)
![3,3-dimethyl-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]butanamide](/img/structure/B7410678.png)
![N-[2-(3-hydroxyphenyl)ethyl]oxolane-2-carboxamide](/img/structure/B7410679.png)

![3-(Cyclobutylmethyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7410718.png)

![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7410724.png)
![1-(1-Methyl-6-oxopiperidin-3-yl)-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7410747.png)
![1-[(2-Methyl-4-sulfamoylphenyl)methyl]-3-(oxepan-4-yl)urea](/img/structure/B7410755.png)
![5-cyclopropyl-N-[(1S,2S)-2-methoxycyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B7410758.png)

